molecular formula C11H8ClNO2 B1676977 2-Chloro-5-pyrrol-1-yl-benzoic acid CAS No. 53242-68-5

2-Chloro-5-pyrrol-1-yl-benzoic acid

Cat. No.: B1676977
CAS No.: 53242-68-5
M. Wt: 221.64 g/mol
InChI Key: HPAOLHCBQKYITR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-pyrrol-1-yl-benzoic acid involves the reaction of 2-chlorobenzoic acid with pyrrole under basic conditions . The process typically includes esterification followed by hydrolysis to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pyrrol-1-yl-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation or reduction under specific conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

    Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the pyrrole ring.

    Esterification and Hydrolysis: Esters or the original carboxylic acid.

Scientific Research Applications

2-Chloro-5-pyrrol-1-yl-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyrrol-1-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-pyrrol-1-yl-benzoic acid: C11H8ClNO2

    2-Chloro-4-pyrrol-1-yl-benzoic acid: Similar structure with the pyrrole ring at a different position.

    2-Chloro-3-pyrrol-1-yl-benzoic acid: Another positional isomer with the pyrrole ring at the 3-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyrrole ring and the chlorine atom can affect the compound’s interaction with molecular targets, making it distinct from other isomers.

Properties

IUPAC Name

2-chloro-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOLHCBQKYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-68-5
Record name 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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